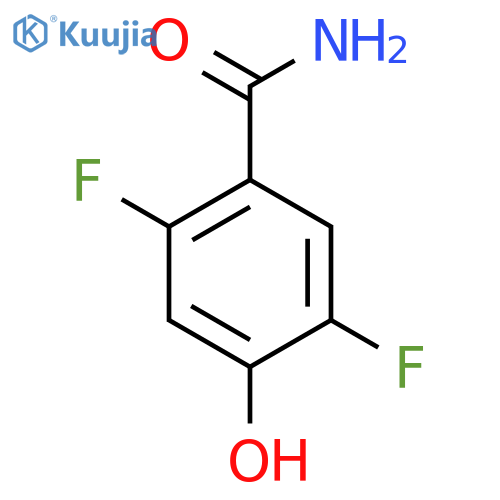

Cas no 1261738-52-6 (2,5-Difluoro-4-hydroxybenzamide)

2,5-Difluoro-4-hydroxybenzamide 化学的及び物理的性質

名前と識別子

-

- 2,5-Difluoro-4-hydroxybenzamide

-

- インチ: 1S/C7H5F2NO2/c8-4-2-6(11)5(9)1-3(4)7(10)12/h1-2,11H,(H2,10,12)

- InChIKey: PVLLCFXWVFXMCD-UHFFFAOYSA-N

- ほほえんだ: FC1C=C(C(=CC=1C(N)=O)F)O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 188

- トポロジー分子極性表面積: 63.3

- 疎水性パラメータ計算基準値(XlogP): 0.6

2,5-Difluoro-4-hydroxybenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015001962-250mg |

2,5-Difluoro-4-hydroxybenzamide |

1261738-52-6 | 97% | 250mg |

$499.20 | 2023-09-03 | |

| Alichem | A015001962-1g |

2,5-Difluoro-4-hydroxybenzamide |

1261738-52-6 | 97% | 1g |

$1445.30 | 2023-09-03 | |

| Alichem | A015001962-500mg |

2,5-Difluoro-4-hydroxybenzamide |

1261738-52-6 | 97% | 500mg |

$839.45 | 2023-09-03 |

2,5-Difluoro-4-hydroxybenzamide 関連文献

-

1. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330

-

Jingxiang Pang RSC Adv., 2019,9, 20982-20988

-

Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070

-

Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512

-

Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681

-

Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482

-

Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244

-

Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569

-

Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137

-

Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492

2,5-Difluoro-4-hydroxybenzamideに関する追加情報

Professional Introduction to 2,5-Difluoro-4-hydroxybenzamide (CAS No. 1261738-52-6)

2,5-Difluoro-4-hydroxybenzamide, with the chemical formula C₇H₅F₂NO₂ and CAS number 1261738-52-6, is a fluorinated benzamide derivative that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound represents a fascinating example of how structural modifications can lead to novel bioactivities, making it a subject of intense research interest.

The benzamide core is a well-established pharmacophore in drug discovery, known for its role in various therapeutic applications. The introduction of fluorine atoms at the 2 and 5 positions, along with a hydroxyl group at the 4 position, imparts unique electronic and steric properties to the molecule. These modifications not only enhance its metabolic stability but also influence its interactions with biological targets, thereby expanding its potential therapeutic spectrum.

In recent years, the study of fluorinated aromatic compounds has seen remarkable advancements due to their ability to modulate enzyme activity and receptor binding. 2,5-Difluoro-4-hydroxybenzamide has been explored for its potential in inhibiting various enzymes and receptors involved in inflammatory pathways. Preliminary studies have suggested that this compound may exhibit anti-inflammatory properties by targeting key signaling molecules such as cyclooxygenase (COX) and lipoxygenase (LOX).

The hydroxyl group at the 4 position of the benzamide ring plays a crucial role in determining the compound's solubility and bioavailability. This feature makes 2,5-Difluoro-4-hydroxybenzamide an attractive candidate for further development into a lead compound for drug candidates. Additionally, the presence of fluorine atoms enhances the molecule's lipophilicity, which can be beneficial for crossing biological membranes and achieving effective intracellular concentrations.

Recent research has also highlighted the importance of fluorinated benzamides in the development of antiviral agents. The structural features of 2,5-Difluoro-4-hydroxybenzamide have been found to mimic natural substrates or inhibitors of viral proteases, suggesting its potential as an antiviral therapeutic. This has been particularly relevant in the context of emerging viral threats, where rapid development of new antiviral drugs is crucial.

The synthesis of 2,5-Difluoro-4-hydroxybenzamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and fluorous chemistry techniques, have been employed to optimize the synthetic route. These methods not only improve efficiency but also minimize unwanted byproducts, making the process more sustainable and scalable.

In conclusion, 2,5-Difluoro-4-hydroxybenzamide (CAS No. 1261738-52-6) is a structurally intriguing compound with significant potential in pharmaceutical applications. Its unique combination of fluorine substitution and functional groups makes it a valuable scaffold for drug discovery. Ongoing research continues to uncover new bioactivities and mechanisms of action associated with this compound, reinforcing its importance as a focus for medicinal chemistry efforts.

1261738-52-6 (2,5-Difluoro-4-hydroxybenzamide) 関連製品

- 67074-71-9(pyrido[2,3-b]pyrazine-2,3-dione, 1,4-dihydro-1-methyl- (9ci))

- 1443309-46-3(1-(3,4-difluorophenyl)butan-2-ol)

- 1261832-17-0(2-Methoxy-3-(3-(trifluoromethoxy)phenyl)-6-(trifluoromethyl)pyridine)

- 2060005-71-0(1,2,4-Trimethylcyclohexane-1-carboxylic acid)

- 942883-78-5(2-2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 1808623-83-7((4aS,8aS)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one)

- 2138052-03-4(3-(3-cyclopropylpropoxy)-2-methylpropane-1-sulfonyl chloride)

- 1357624-97-5(1H-Benzimidazole, 6-methyl-2-[(trifluoromethyl)thio]-)

- 2098017-29-7(1-((1-(2-fluoroethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde)

- 1708199-39-6(4-(2,4-Dichloro-phenyl)-5-ethanesulfonyl-[1,2,3]thiadiazole)